Superstolide B
Description
Natural Product Origin and Isolation Context
Superstolide B is a naturally occurring compound isolated from the deep-water marine sponge Neosiphonia superstes. mdpi.comnih.govnih.gov This sponge is found in the waters off New Caledonia, at depths of 500-515 meters. nih.govnih.govnih.gov The process of collecting the sponge is challenging and potentially damaging to the marine ecosystem, and cultivation of the sponge in controlled systems has proven notoriously difficult. nih.gov
The isolation of this compound from its natural source is hampered by extremely low yields. nih.gov Alongside its more abundant counterpart, Superstolide A, this compound is present in minute quantities, which severely limits the amount of material available for comprehensive biological and clinical investigation. nih.govgrantome.com This scarcity is a primary driver for the academic pursuit of its total synthesis. grantome.com
| Isolation Details | |
| Natural Source | Marine Sponge (Neosiphonia superstes) |
| Location | New Caledonia (deep water) |
| Isolation Yield (this compound) | 0.0003% |
| Isolation Yield (Superstolide A) | 0.003% |
Data sourced from multiple scientific reports. nih.gov
Historical Perspective of Superstolide Discovery
The discovery of this compound was reported in 1994 by a team of researchers led by M. V. D'Auria and L. Minale. nih.govnih.gov These scientists isolated and characterized two related compounds, Superstolide A and the novel this compound, from the sponge Neosiphonia superstes. nih.govnih.gov The sponge itself was first identified during the HMS Challenger expedition in 1874 but was re-examined in the early 1990s, leading to the discovery of these macrolides. mdpi.com The structural elucidation of this compound was accomplished primarily through the extensive use of nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Classification and Structural Class Significance of this compound
This compound is classified as a macrolide, a class of natural products characterized by a large lactone ring composed of 12 or more atoms. mdpi.comnih.govnih.gov Specifically, it is a polyketide macrolide featuring a unique 16-membered macrolactone. nih.gov Its distinctive molecular architecture is further defined by a functionalized cis-fused decalin moiety attached to the macrolactone ring. nih.gov
The structure of this compound is very similar to that of Superstolide A. The key difference is that this compound lacks a hydroxyl group at the C-25 position and instead possesses a double bond between carbons 24 and 25. nih.gov Macrolides isolated from marine organisms are a significant class of compounds known for their structural diversity and wide range of potent biological activities, with cytotoxicity being a prominent feature. mdpi.comnih.gov
| Structural Features of this compound | |
| Compound Class | Macrolide (Polyketide) |
| Core Structure | 16-membered macrolactone ring |
| Key Moiety | Functionalized cis-decalin |
| Distinction from Superstolide A | Lacks C-25 hydroxyl group; contains a C-24/C-25 double bond |
Structural details compiled from spectroscopic analysis reports. nih.govnih.gov
Academic Research Significance of this compound
The academic significance of this compound stems from a combination of its potent biological activity, structural complexity, and natural scarcity. nih.govnih.govgrantome.com Both Superstolide A and B have demonstrated high cytotoxicity against various human cancer cell lines, including murine leukemia, human nasopharyngeal carcinoma, and non-small-cell lung carcinoma, with IC50 values in the low nanomolar range. nih.govnih.gov This potent antiproliferative effect makes the superstolides attractive as potential leads for new anticancer agents. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H50N2O6 |
|---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
[(1R,2E,4E,6R,7R,10E,12Z,14E,16R,17R,19S,21S,22R)-7-[(E,4R)-4-acetamidopent-2-en-2-yl]-19-methoxy-3,6,13,16-tetramethyl-9-oxo-8-oxatricyclo[14.8.0.017,22]tetracosa-2,4,10,12,14,23-hexaen-21-yl] carbamate |
InChI |
InChI=1S/C36H50N2O6/c1-22-10-9-11-33(40)44-34(25(4)19-26(5)38-27(6)39)24(3)13-12-23(2)18-28-14-15-30-31(36(28,7)17-16-22)20-29(42-8)21-32(30)43-35(37)41/h9-19,24,26,28-32,34H,20-21H2,1-8H3,(H2,37,41)(H,38,39)/b11-9+,13-12+,17-16+,22-10-,23-18+,25-19+/t24-,26-,28-,29+,30-,31-,32+,34-,36+/m1/s1 |
InChI Key |
MLNSAHTXSCMXCL-LHUOHYFSSA-N |
Isomeric SMILES |
C[C@@H]1/C=C/C(=C/[C@H]2C=C[C@@H]3[C@H]([C@]2(/C=C/C(=C\C=C\C(=O)O[C@H]1/C(=C/[C@@H](C)NC(=O)C)/C)/C)C)C[C@@H](C[C@@H]3OC(=O)N)OC)/C |
Canonical SMILES |
CC1C=CC(=CC2C=CC3C(C2(C=CC(=CC=CC(=O)OC1C(=CC(C)NC(=O)C)C)C)C)CC(CC3OC(=O)N)OC)C |
Synonyms |
superstolide B |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation of Superstolide B
Spectroscopic Methods for Absolute Structure Determination of Superstolide B
The absolute structure of this compound was primarily elucidated using a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role. datapdf.comnih.gov Extensive 2D NMR experiments were conducted to piece together the gross structure of this complex macrolide. researchgate.net
High-resolution mass spectrometry (HRMS) established the molecular formula of this compound. google.com Fast atom bombardment mass spectrometry (FABMS) provided a molecular ion peak at m/z 607 (M+H)+, confirming its molecular weight. datapdf.comacs.org Infrared (IR) spectroscopy indicated the presence of key functional groups, including carbonyl and double bonds. google.com
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC) NMR experiments were instrumental in assigning the proton and carbon signals and establishing the connectivity within the molecule. datapdf.comgoogle.com The close similarity in the ¹H and ¹³C NMR shifts between this compound and its analogue, Superstolide A, suggested that they share the same configurations in the decalin and macrolide fragments. datapdf.com The primary structural difference was identified in the sidechain region, where this compound possesses a C-24(C-25) double bond, a feature absent in Superstolide A which has a hydroxyl group at C-25. datapdf.comnih.gov
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 168.7 | - |
| 2 | 121.5 | 5.90, d, 11.5 |
| 3 | 145.0 | 7.30, dd, 11.5, 11.5 |
| 4 | 129.8 | 6.25, dd, 11.5, 11.5 |
| 5 | 135.2 | 6.60, m |
| 6 | 125.1 | 6.81, dd, 11.0, 9.5 |
| 7 | 132.8 | 5.88, d, 9.5 |
| 8 | 42.2 | - |
| 9 | 40.5 | 2.55, m |
| 10 | 25.8 | 1.60, m; 1.20, m |
| 11 | 35.1 | 1.80, m |
| 12 | 30.1 | 1.55, m; 1.10, m |
| 13 | 78.5 | 4.76, t, 9.0 |
| 14 | 38.2 | 2.15, m |
| 15 | 29.5 | 1.95, m; 1.35, m |
| 16 | 21.8 | 1.75, m; 1.45, m |
| 17 | 45.3 | 2.30, m |
| 18 | 134.1 | 6.15, dd, 15.0, 10.0 |
| 19 | 128.2 | 5.80, d, 11.0 |
| 20 | 131.5 | 6.20, dd, 15.0, 11.0 |
| 21 | 133.0 | 5.65, d, 15.0 |
| 22 | 41.5 | 2.65, m |
| 23 | 75.1 | 4.79, t, 9.0 |
| 24 | 126.8 | 5.44, d, 10.0 |
| 25 | 138.5 | - |
| 26 | 43.8 | 2.45, m |
| 27 | 21.2 | 1.15, d, 7.0 |
| 28 | 21.0 | 1.12, d, 7.0 |
| 29 | 15.5 | 0.95, d, 7.0 |
| 30 | 12.1 | 0.85, d, 7.0 |
| 31 | 156.0 | - |
| 32 | - | 4.66, br s |
| 33 | 18.2 | 1.05, s |
| 34 | 18.5 | 1.65, s |
Data sourced from D'Auria et al., 1994. datapdf.comacs.org
Defining Key Macrocyclic and Polycyclic Architectures of this compound
The structure of this compound is characterized by a novel and complex framework, featuring a 16-membered macrolactone fused to a highly functionalized cis-decalin ring system. researchgate.netnih.gov This unique architecture is a defining feature of the superstolide family of natural products. acs.org
The macrocyclic ring is a 16-membered lactone, a structural motif known for conferring potent biological activities in many natural products. nih.govnih.gov The formation of such large rings is an entropically disfavored process, making their synthesis a significant challenge. acs.org The polycyclic portion of this compound is a cis-fused decalin system, a bicyclic structure that provides a rigid scaffold for the molecule. nih.govacs.org This cis-decalin core is believed to lock the macrolide into a specific conformation that is advantageous for its biological activity. nih.gov The construction of this highly functionalized decalin moiety is a key step in the total synthesis of superstolides. researchgate.net
Stereochemical Assignments and Conformational Analysis of this compound
The determination of the stereochemistry of the numerous chiral centers and the conformational analysis of the flexible macrocycle in this compound were crucial aspects of its structural elucidation. nih.gov The close resemblance of its NMR data to that of Superstolide A allowed for the inference that the chiral centers in both the decalin and macrolide portions share the same relative and absolute configurations. datapdf.comacs.org
For Superstolide A, and by extension this compound, the relative stereochemistries of the decalin moiety were established through a combination of NMR data, including NOESY experiments, and analysis of acetonide derivatives. ird.fr The absolute stereostructure of the decalin portion of Superstolide A was determined using the modified Horeau's method. ird.fr The configuration at C-26 in this compound was assumed to be R by analogy with Superstolide A. datapdf.comacs.org
Comparative Structural Analysis of this compound and Related Analogs
This compound is closely related to its more abundant analogue, Superstolide A. nih.gov The primary structural difference between the two is the presence of a C-24(C-25) double bond in this compound, whereas Superstolide A possesses a hydroxyl group at the C-25 position. datapdf.comnih.gov This seemingly minor difference can have significant implications for the molecule's conformation and biological activity.
Another related natural product is Verongidolide, which also shares the cis-decalin core found in the superstolides. researchgate.netacs.org Comparative analysis of the ¹H NMR chemical shifts and coupling constants suggests that Verongidolide possesses a similar relative configuration of its cis-decalin core to that of Superstolide A. acs.org The structural similarities and differences among these and other synthetic analogues are crucial for understanding structure-activity relationships (SAR) and identifying the key pharmacophoric elements responsible for their potent cytotoxicity. nih.gov
Table 2: Comparison of Key Structural Features of Superstolide Analogs
| Compound | Source | Key Structural Feature Difference from this compound |
|---|---|---|
| Superstolide A | Neosiphonia superstes | C-25 hydroxyl group instead of C-24(C-25) double bond datapdf.comnih.gov |
| ZJ-101 | Synthetic | Truncated side chain |
Biosynthetic Pathway Investigations of Superstolide B
Hypothesized Biogenetic Origins and Precursors of Superstolide B
This compound was first isolated from the deep-water marine sponge Neosiphonia superstes. mdpi.comuiowa.edumnhn.fr However, it is widely believed that the true producers of many complex marine natural products are not the sponges themselves, but rather the diverse communities of symbiotic microorganisms they host. researchgate.netfrontiersin.orgrsc.org This is a common theme in marine natural product biosynthesis, where the metabolic capabilities of bacteria, fungi, or cyanobacteria are responsible for creating these intricate molecules. rsc.orgnih.gov
The structure of this compound, a macrolide with a unique 16-membered lactone ring attached to a functionalized cis-decalin system, strongly suggests a polyketide or mixed polyketide-nonribosomal peptide origin. uiowa.eduuiowa.edu Polyketides are a large class of natural products synthesized by large, modular enzymes known as polyketide synthases (PKSs). researchgate.net These enzymatic assembly lines build the carbon skeleton of the molecule through the sequential addition of small carboxylic acid-derived units, such as acetate (B1210297) and propionate. The intricate stereochemistry and functional group diversity of this compound are consistent with the known capabilities of these PKS systems.
Furthermore, the total synthesis of the related compound, Superstolide A, has provided insights that may be biomimetic in nature. nih.govthieme-connect.com The synthetic strategy involved a transannular Diels-Alder reaction to form the decalin core, a reaction that is also known to be catalyzed by enzymes in other natural product biosynthetic pathways. researchgate.netbeilstein-journals.org This suggests that a similar enzymatic cycloaddition may be a key step in the natural formation of the this compound scaffold.
Methodologies for Elucidating Complex Biosynthetic Pathways in Marine Organisms
Unraveling the biosynthetic pathways of complex molecules like this compound from marine organisms presents significant challenges, primarily because the likely microbial producers are often uncultivable in standard laboratory settings. researchgate.net To overcome this hurdle, a range of innovative techniques are employed:
Metagenome Mining: This powerful, cultivation-independent approach involves extracting and sequencing the total DNA from the entire microbial community within the sponge (the metagenome). researchgate.netrsc.org By searching this genetic data for genes known to be involved in polyketide synthesis (PKS genes), researchers can identify potential biosynthetic gene clusters (BGCs) responsible for producing specific natural products. researchgate.net This method has been successfully used to identify the BGCs for other complex marine natural products. asm.org
Bioinformatics Analysis: Once a potential BGC is identified, bioinformatics tools like antiSMASH and PRISM are used to analyze the gene cluster. rsc.orgmdpi.com These tools can predict the function of the individual genes within the cluster, the sequence of enzymatic reactions, and even the likely structure of the final natural product. researchgate.netrsc.org
Gene Knockout and Heterologous Expression: To confirm the function of a BGC, genetic manipulation techniques can be used. nih.gov If the suspected producing organism can be cultured, gene knockout experiments can be performed to see if the production of the natural product is halted. Alternatively, the entire BGC can be transferred and expressed in a more easily culturable host organism, such as E. coli, to see if it can produce the compound. researchgate.netnih.gov
Precursor Feeding Studies: In cases where the producing organism can be cultured, feeding it with isotopically labeled potential precursors can help to trace the building blocks of the molecule and confirm the proposed biosynthetic pathway. nih.gov
Transcriptome Analysis: This technique involves sequencing the RNA of the organism to see which genes are actively being expressed under certain conditions, which can provide clues about the genes involved in the biosynthesis of a particular compound. nih.gov
Enzymatic Transformations and Intermediates in Superstolide Biosynthesis
While the complete enzymatic cascade for this compound has not yet been fully elucidated, based on its structure and the known functions of PKS and other biosynthetic enzymes, a number of key transformations can be hypothesized:
Polyketide Chain Assembly: The backbone of this compound is likely assembled by a modular Type I PKS. This megasynthase would sequentially add and modify extender units, likely derived from acetyl-CoA and propionyl-CoA, to build the linear polyketide chain. The various stereocenters along the chain would be set by the specific domains within each PKS module.
Diels-Alder Cycloaddition: A key proposed step in the formation of the decalin core is an enzyme-catalyzed intramolecular Diels-Alder reaction. nih.govresearchgate.netbeilstein-journals.org This pericyclic reaction would form the characteristic fused ring system of the superstolides. Enzymes that catalyze such reactions, known as pericyclases, have been identified in other natural product pathways. beilstein-journals.org
Late-Stage Modifications: Following the formation of the core structure, a series of "tailoring" enzymes would likely carry out further modifications. These could include oxidations, reductions, methylations, and the addition of the acetate group. nih.gov Enzymes such as cytochrome P450 monooxygenases and methyltransferases are commonly involved in these late-stage modifications. beilstein-journals.orgnih.gov
Macrolactonization: The final step in the biosynthesis would be the closure of the 16-membered macrolide ring through an intramolecular esterification reaction, a process known as macrolactonization. acs.org
Genetic Approaches to Biosynthetic Gene Cluster Identification
The search for the this compound biosynthetic gene cluster (BGC) is a prime example of the power of modern genetic and genomic techniques. The fundamental approach revolves around identifying the set of genes that code for the enzymes responsible for its synthesis.
Biosynthetic Gene Clusters (BGCs): In bacteria and fungi, the genes required for the biosynthesis of a specific secondary metabolite are often physically clustered together on the chromosome. nih.govnih.govmdpi.com This co-localization facilitates their co-regulation and horizontal gene transfer. nih.gov A typical PKS gene cluster includes the core PKS genes, as well as genes for tailoring enzymes, transporters for exporting the final product, and regulatory elements. nih.govnih.gov
Genome Mining for PKS Genes: The primary strategy for finding the this compound BGC is to search the metagenome of Neosiphonia superstes and its associated microbes for sequences characteristic of PKS genes. researchgate.net These genes have conserved domains that can be identified through sequence homology searches.
Comparative Genomics: By comparing the genomes of different marine sponges and their symbionts, some of which may produce similar but not identical compounds, researchers can identify unique BGCs that may be responsible for the production of specific natural products like this compound. rsc.org
Single-Cell Genomics: To link a specific BGC to a particular uncultured bacterium within the sponge, researchers can use single-cell genomics. This involves isolating individual bacterial cells and sequencing their genomes, which can then be searched for the BGC of interest. researchgate.net
The elucidation of the complete biosynthetic pathway of this compound is a complex but achievable goal. The application of these advanced molecular and genetic techniques will not only provide a deeper understanding of how this remarkable molecule is made in nature but could also open the door to its sustainable production through synthetic biology approaches. uiowa.edu
Synthetic Endeavors and Strategies for Superstolide B and Analogues
Challenges in the Total Synthesis of Superstolide B
The total synthesis of this compound is fraught with numerous challenges, primarily stemming from its complex stereochemistry and the inherent lability of certain functional groups. The molecule possesses eleven stereogenic centers, the controlled formation of which demands highly selective and efficient asymmetric reactions. uiowa.edu
A significant hurdle lies in the construction of the highly substituted cis-decalin core with the correct relative and absolute stereochemistry. nih.govacs.org Furthermore, the formation of the 16-membered macrolactone ring is a non-trivial step, often complicated by competing side reactions and the need to overcome entropic barriers. nih.gov The presence of multiple sensitive functionalities necessitates a carefully orchestrated protecting group strategy to ensure their integrity throughout the lengthy synthetic sequence.
The scarcity of the natural product, with an isolation yield of a mere 0.0003%, underscores the critical need for a practical and efficient total synthesis to enable further biological and medicinal investigations. nih.gov The development of a scalable synthesis that can provide sufficient quantities of this compound and its analogues for in-depth structure-activity relationship (SAR) studies remains a primary objective. nih.govgrantome.com
Retrosynthetic Analysis of this compound
The retrosynthetic analysis of this compound typically involves disconnecting the molecule at key strategic bonds to break it down into simpler, more manageable fragments. A common approach is to sever the macrolactone ring and the bond connecting it to the cis-decalin moiety. acs.org
One prevalent retrosynthetic strategy for the closely related Superstolide A, which shares the same core structure as this compound, is illustrated below. This analysis reveals three key fragments: the cis-decalin core, a polypropionate chain, and a connecting fragment. acs.org
Table 1: Key Retrosynthetic Disconnections and Corresponding Fragments for Superstolide A/B
| Disconnection Point | Resulting Fragments | Key Coupling Reactions |
| C2-C3 and C19-C20 | cis-Decalin unit, C20-C26 polypropionate fragment, and a C3-C18 linker | Horner-Emmons olefination, Julia olefination, Suzuki or Stille coupling |
| Macrolactone Ester Bond | Seco-acid precursor | Macrolactonization (e.g., Yamaguchi, Shiina) |
This convergent approach allows for the independent synthesis of each fragment, which are then coupled together in the final stages of the synthesis. acs.org Such a strategy offers flexibility and allows for the optimization of the synthesis of each individual component.
Asymmetric Synthesis of Key Fragments of this compound
The successful total synthesis of this compound hinges on the efficient and stereocontrolled construction of its key fragments. This requires the application of a diverse array of modern asymmetric synthetic methodologies.
The stereoselective synthesis of the highly functionalized cis-decalin core is a cornerstone of any synthetic approach to this compound. Several research groups have developed elegant strategies to tackle this challenge.
One notable approach involves a highly convergent strategy utilizing a sequential double Michael reaction followed by an anionic oxy-Cope rearrangement to construct the cis-decalin framework. nih.govacs.org Another powerful method employs a regio-, stereo-, and facial-selective [4+2] cycloaddition (Diels-Alder reaction) between a highly activated vinyl sulfone and a 1,3-diene derived from (R)-4-tert-butyldimethylsilyloxy-2-cyclohexen-1-one. acs.org This reaction provides a direct route to the bicyclo[2.2.2]octanone carbon skeleton, which can then be further elaborated to the desired cis-decalin system.
The use of intermolecular and intramolecular Diels-Alder reactions has been a widely applied and powerful strategy for the efficient construction of cis-decalin systems in the synthesis of various natural products. rsc.org
Table 2: Key Reactions in the Asymmetric Synthesis of the cis-Decalin Core
| Research Group | Key Reactions | Starting Materials |
| Jin et al. | Sequential double Michael reaction, Anionic oxy-Cope rearrangement | Chiral building blocks |
| Jin et al. | Asymmetric [4+2] cycloaddition | (R)-4-tert-butyldimethylsilyloxy-2-cyclohexen-1-one, activated vinyl sulfones |
| Roush et al. | Intramolecular Diels-Alder reaction | Acyclic precursor |
The formation of the 16-membered macrolactone ring is a critical and often challenging step in the total synthesis of this compound. The success of this macrocyclization is highly dependent on the choice of reaction conditions and the conformation of the seco-acid precursor.
Various macrolactonization methods have been employed in the synthesis of complex macrolides. researchgate.net These include the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride, and the Shiina macrolactonization, which employs 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA). acs.org In the context of Superstolide A, a late-stage Suzuki macrocyclization has been successfully utilized to form a 24-membered macrocycle that subsequently undergoes a transannular Diels-Alder reaction to furnish the tricyclic core. nih.gov
The synthesis of truncated analogues of Superstolide A, where the cis-decalin is simplified to a cyclohexene (B86901) ring, has provided valuable insights into the feasibility of key coupling reactions and the macrolactonization step. nih.gov
The establishment of the numerous stereocenters within the acyclic precursors of the macrolactone ring requires precise stereocontrol. The polypropionate fragment, in particular, presents a significant synthetic challenge due to the presence of multiple contiguous stereocenters.
A variety of methods for the stereocontrolled synthesis of polypropionates have been developed, including aldol (B89426) reactions, substrate-controlled reductions, and the use of chiral auxiliaries. researchgate.netmdpi.com Brown's asymmetric crotylboration methodology has been effectively used to synthesize the C20-C26 fragment of Superstolide A, demonstrating excellent control over the formation of the desired stereoisomers. acs.orgnih.gov Iterative application of stereoselective reactions is often necessary to build up the complex stereochemical array found in the natural product. researchgate.net
Convergent Synthesis Approaches to this compound
A prime example of a convergent approach is the synthesis of truncated Superstolide A, where three major fragments were synthesized independently and then coupled using Suzuki, Negishi, and Stille coupling reactions. nih.gov The final macrocyclization was achieved via an intramolecular Stille coupling. This modular approach not only streamlined the synthesis but also facilitated the preparation of analogues for biological evaluation. nih.gov The development of such convergent strategies is crucial for overcoming the supply problem of these potent natural products and advancing their potential as anticancer agents. grantome.com
Development of Truncated and Simplified this compound Analogs
The significant anticancer activity of Superstolides A and B, coupled with their extremely low natural abundance, has spurred efforts to design and synthesize simplified analogs. nih.gov The primary goal is to identify the key pharmacophore responsible for the biological activity while creating structures that are more synthetically accessible. nih.govuiowa.edu
A central hypothesis in the design of Superstolide analogs is that the 16-membered macrolactone is the primary pharmacophore that interacts with cellular targets, while the complex cis-decalin moiety serves to lock the macrolide into a biologically advantageous conformation. nih.gov Based on this, a key design strategy involves simplifying the cis-fused decalin ring system while keeping the macrolactone intact. nih.govmdpi.com
One notable example is the design of a truncated Superstolide A analog where the functionalized cis-decalin is replaced by a simpler cyclohexene ring. nih.govuiowa.edu This modification substantially shortens the synthetic route while preserving the fundamental template of the molecule. nih.gov Such designs are crucial for testing hypotheses about the structure-activity relationship (SAR) and for identifying the minimal structural requirements for potent anticancer activity. nih.govuiowa.edu
Further simplifications have explored the replacement of the cyclohexenyl group with a phenyl group. However, the resulting analog, ZJ-102, showed significantly reduced anticancer activity, suggesting the importance of the cyclohexenyl ring and its associated stereogenic centers for biological function. researchgate.net Other modifications have focused on probing the importance of the conjugated trienyl lactone moiety by altering the geometry of the double bonds within this system. researchgate.net For instance, analogs ZJ-105 and ZJ-106 were designed to investigate the roles of the C2-C3 and C4-C5 double bonds, respectively. researchgate.net
The development of these analogs not only provides valuable SAR data but also serves as a critical model for refining synthetic strategies for the total synthesis of the natural products themselves. nih.gov
The synthesis of truncated and simplified this compound analogs often employs a convergent strategy, assembling key fragments through a series of coupling reactions. nih.gov A common approach involves the sequential connection of three main building blocks. nih.gov
Key reactions utilized in these syntheses include:
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is frequently used to form crucial carbon-carbon bonds. nih.gov For instance, it has been employed to couple a geminal dibromo compound with a vinyl boronate. nih.gov
Negishi Coupling: This reaction is another powerful tool for C-C bond formation, such as the coupling of a vinyl bromide with an organozinc reagent to create a trisubstituted olefin. nih.gov
Stille Coupling: Intramolecular Stille coupling has proven effective for the final macrocyclization step, forming the 16-membered ring of the truncated analog. nih.govub.edu This reaction demonstrates good functional group tolerance, which is essential in the late stages of a complex synthesis. ub.edu
Diels-Alder Reaction: Asymmetric Diels-Alder reactions are instrumental in establishing the stereochemistry of key carbocyclic fragments early in the synthesis. nih.gov
Olefination Reactions: Various olefination methods are used to construct the polyene chains within the macrolactone.
A representative synthesis of a truncated analog commenced with the enantioselective preparation of a lactone intermediate via a Diels-Alder reaction. nih.gov This fragment was then elaborated through several steps, including alkylation and reduction, to form one of the key building blocks. nih.gov Other fragments were synthesized concurrently. The final assembly involved a sequence of Suzuki, Negishi, and Stille coupling reactions to unite the pieces and close the macrolide ring, ultimately yielding the target analog. nih.gov The successful synthesis of these simplified yet potent analogs provides a more accessible route to compounds for further biological investigation. nih.gov
Advanced Coupling and Cyclization Methodologies in Superstolide Synthesis
The total synthesis of this compound and its congeners is a significant challenge that has spurred the development and application of advanced chemical transformations for the construction of its complex architecture, which includes a cis-fused decalin system and a 16-membered polyene macrolactone. nih.govnih.gov
The Diels-Alder reaction is a cornerstone strategy for constructing the six-membered rings of the decalin core with high stereocontrol. rsc.org Both intermolecular and intramolecular variants have been explored. nih.govrsc.org
In the total synthesis of (+)-Superstolide A, a highly diastereoselective transannular Diels-Alder (TADA) reaction of a macrocyclic octaene was a pivotal step. nih.govacs.orgorganic-chemistry.org This approach, where the diene and dienophile are tethered within a large ring, proved to be more stereoselective than a conventional intramolecular Diels-Alder (IMDA) reaction of an acyclic precursor. nih.govorganic-chemistry.org The conformational constraints imposed by the macrocycle guided the cycloaddition to furnish the desired cis-decalin skeleton as a single diastereomer. nih.govorganic-chemistry.org In contrast, the IMDA approach yielded a mixture of three cycloadducts. nih.govacs.org
Other studies have focused on controlling the facial selectivity of Diels-Alder reactions to construct the cis-decalin core. By using chiral 1,3-dienes derived from (R)-4-t-butyldimethyl-silyloxy-2-cyclohex-en-1-one and activated vinyl sulfone dienophiles, researchers achieved highly regioselective, stereoselective, and facial-selective cycloadditions. nih.gov This method successfully established the complex stereochemistry of the decalin system present in the Superstolides. nih.gov
The formation of the 16-membered macrolactone ring is a critical and often challenging step in the synthesis of Superstolides. Palladium-catalyzed cross-coupling reactions are among the most effective methods for this macrocyclization. researchgate.net
Suzuki Macrocyclization: The intramolecular Suzuki coupling has been successfully implemented in the late stages of the total synthesis of (+)-Superstolide A. nih.govacs.org This reaction involves the coupling of a vinyl iodide with a vinylboronate within the same molecule to close the large ring. nih.gov The use of specific reagents, such as Pd(PPh₃)₄ and thallium ethoxide, under high dilution conditions facilitates the desired intramolecular reaction over intermolecular polymerization. nih.gov
Stille Macrocyclization: The Stille coupling, which forms a carbon-carbon bond between an organostannane and an organohalide, is another powerful tool for macrocyclization. ub.eduresearchgate.net It was employed as the key ring-closing step in the synthesis of a truncated Superstolide A analog. nih.govub.edu An intramolecular Stille coupling of a precursor containing both a vinyl iodide and a vinyl stannane (B1208499) moiety successfully formed the 16-membered macrolactone in high yield. nih.gov The Stille reaction is valued for its tolerance of a wide array of functional groups, a crucial feature for complex molecules. ub.edu
These advanced macrocyclization methods provide efficient and reliable pathways to construct the large, strained ring system of the Superstolides. researchgate.net
The construction of the complex polyene side chain of this compound relies heavily on stereoselective olefination reactions.
Horner-Wadsworth-Emmons (HWE) Olefination: The HWE reaction is a widely used method for forming carbon-carbon double bonds, typically with high E-selectivity. conicet.gov.ar In the synthesis of Superstolide A, a Still-Gennari modification of the HWE reaction was used to install a (Z)-enoate with high stereoselectivity. nih.gov This reaction, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations, is essential for controlling the geometry of the double bonds in the polyene chain. nih.govconicet.gov.ar
Julia Olefination: While initially considered for the synthesis of a key trienyl stannane fragment in the Superstolide A synthesis, the Julia olefination and its modifications were ultimately not used due to low yields and poor stereoselectivity in that specific context. nih.gov However, the Julia olefination remains a significant strategy in natural product synthesis for constructing disubstituted and trisubstituted double bonds. uiowa.edu
Wittig Olefination: The Wittig reaction was successfully employed to couple an aldehyde with a phosphonium (B103445) salt, generating a key pentaenoate intermediate in the synthesis of Superstolide A with high (E)-selectivity. nih.gov This reaction proved more effective than the HWE and Julia approaches for this particular transformation. nih.gov
The strategic application of these olefination reactions is fundamental to assembling the intricate and stereochemically rich structure of this compound and its analogs. uiowa.edunih.gov
Michael Reactions and Anionic Oxy-Cope Rearrangements in the Synthesis of the this compound Core
A significant strategy in the synthetic endeavors toward this compound has centered on the stereoselective construction of its complex cis-decalin core. A notable approach involves a sophisticated sequence featuring a double Michael reaction followed by an anionic oxy-Cope rearrangement. This methodology has proven effective in establishing the intricate framework and stereochemistry of this crucial molecular segment. researchgate.netacs.org
Research in this area has demonstrated a highly convergent route to the cis-decalin portion, which is a common structural feature of both Superstolide A and this compound. sigmaaldrich.com The strategy's key transformations facilitate the assembly of the highly functionalized bicyclic system with a high degree of stereocontrol. researchgate.net
Sequential Double Michael Reaction
The synthesis of the precursor for the anionic oxy-Cope rearrangement commences with a sequential double Michael reaction. This reaction is designed to asymmetrically construct a highly functionalized bicyclo[2.2.2]octanone derivative. researchgate.net In this sequence, a cross-conjugated dienolate, such as that derived from compound 11 , is reacted with an appropriate Michael acceptor. researchgate.net This specific reaction sets the stage for the subsequent rearrangement by assembling the necessary carbon skeleton and introducing key stereocenters. The development of this asymmetric double Michael reaction was a pivotal step, showcasing a powerful method for creating the core structure required for the subsequent rearrangement. researchgate.netacs.org
Table 1: Key Michael Reaction for Bicyclo[2.2.2]octanone Formation
| Reactant 1 | Reactant 2 | Key Transformation | Product | Reference |
| Cross-conjugated dienolate 10 (from compound 11 ) | Michael Acceptor 9 | Asymmetric double Michael reaction | Bicyclo[2.2.2]octanone intermediate | researchgate.net |
Note: Specific yields and detailed reaction conditions for the double Michael reaction are part of a broader synthetic sequence detailed in the cited literature.
Anionic Oxy-Cope Rearrangement
With the bicyclo[2.2.2]octanone system in hand, the crucial anionic oxy-Cope rearrangement is employed to construct the target cis-fused decalin ring system. researchgate.net This type of acs.orgacs.org-sigmatropic rearrangement is particularly powerful in complex molecule synthesis due to its ability to form carbon-carbon bonds and control stereochemistry, driven by the formation of a stable enolate. acs.org
In the synthesis of the Superstolide core, a divinyl alcohol precursor, compound 30 , is treated with a strong base at elevated temperatures. researchgate.net The use of excess potassium hexamethyldisilazide (KHMDS) in 1,2-dimethoxyethane (B42094) (DME) at 115 °C in a sealed tube successfully initiated the rearrangement, furnishing the desired cis-decalin 34 in a significant yield. researchgate.net However, this transformation was accompanied by an undesired side reaction. The acetonide protecting group present in the starting material underwent a base-promoted β-elimination following the primary rearrangement. researchgate.net Attempts to mitigate this elimination by using a stoichiometric amount of the base were not successful, leading to the recovery of unreacted starting material. researchgate.net
Table 2: Anionic Oxy-Cope Rearrangement for cis-Decalin Synthesis
| Starting Material | Reagents and Conditions | Product | Yield | Observations | Reference |
| Compound 30 | Excess KHMDS, DME, 115 °C, sealed tube | cis-Decalin 34 | 76% | β-elimination of the acetonide protecting group occurred. | researchgate.net |
| Compound 30 | 1 equivalent KHMDS | cis-Decalin 34 | Lower yield | β-elimination was not prevented, and starting material was recovered. | researchgate.net |
Structure Activity Relationship Sar Studies of Superstolide B and Derivatives
Methodological Frameworks for SAR Studies of Superstolide B
The investigation into the SAR of this compound and its derivatives employs a combination of synthetic chemistry, biological evaluation, and computational modeling. oncodesign-services.comnih.gov A primary approach involves the synthesis of a series of analogs where specific parts of the this compound molecule are systematically modified. oncodesign-services.com These modifications can range from small changes in functional groups to significant alterations of the carbon skeleton. researchgate.net
The synthesized analogs are then subjected to biological testing to measure their activity, often in terms of their ability to inhibit the growth of cancer cell lines (antiproliferative activity). nih.govnih.gov The data from these assays allow researchers to correlate specific structural changes with increases or decreases in biological potency. gardp.org
Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, complement these experimental approaches. oncodesign-services.comslideshare.net These in silico techniques can predict the biological activity of new compounds based on their chemical structure, helping to prioritize which analogs to synthesize and test. nih.gov This integration of synthetic and computational strategies provides a comprehensive framework for elucidating the SAR of this compound. nih.gov
Identification of Essential Pharmacophoric Elements in this compound
A pharmacophore is the specific arrangement of steric and electronic features of a molecule that are necessary to interact with a biological target and trigger a response. nih.govwikipedia.org SAR studies on this compound and its analogs have been instrumental in identifying the key pharmacophoric elements responsible for its potent bioactivity. nih.govnih.gov
Role of the Macrolactone Moiety in this compound Activity
The 16-membered macrolactone ring is a defining feature of the superstolides and has been identified as a critical component of their pharmacophore. nih.govnih.gov Studies involving simplified analogs have confirmed the importance of this large ring structure. For instance, a truncated analog of Superstolide A, where the complex decalin side chain was replaced with a simpler cyclohexene (B86901) ring while keeping the 16-membered macrolactone intact, retained potent anticancer activity. nih.gov This finding strongly suggests that the macrolactone is the primary site of interaction with the cellular target. nih.gov
Further investigations have explored the importance of specific functionalities within the macrolactone. Replacing the lactone (ester) group with a lactam (amide) in a simplified analog called ZJ-101 resulted in a significant decrease in antiproliferative activity, with the new compound (ZJ-109) being 8 to 12 times less active. nih.gov This highlights the crucial role of the ester linkage for the molecule's biological function. Additionally, modifications to the conjugated trienyl system within the macrolactone, such as saturating the C2-C3 double bond or changing the geometry of the C4-C5 double bond, led to a dramatic loss of activity. researchgate.netresearchgate.net These results underscore that the entire conjugated trienyl lactone moiety is a critical element of the pharmacophore. nih.govresearchgate.net
Significance of the Polyketide Chain and Decalin Core
This compound is a polyketide, a class of natural products synthesized from repeating acyl-CoA building blocks. nih.govwikipedia.org The specific sequence and modification of these building blocks by polyketide synthases (PKSs) create the complex and stereochemically rich structure of the molecule, including the polyketide chain that forms the macrolactone. nih.govrasmusfrandsen.dk
While the macrolactone is considered the primary pharmacophore, the decalin core is also believed to play a significant role. nih.gov It is hypothesized that the cis-fused decalin system helps to lock the macrolactone into a specific, biologically advantageous conformation for binding to its target. nih.gov The synthesis of various decalin systems, often employing strategies like the Diels-Alder reaction, has been a key focus in the total synthesis of superstolides and their analogs, allowing for the exploration of the decalin's structural importance. mdpi.comrsc.org
Impact of Chemical Modifications on this compound Bioactivity
The systematic chemical modification of this compound analogs has provided detailed insights into its SAR. As mentioned, altering key features within the macrolactone, such as the ester group and the conjugated double bond system, has a profound negative impact on bioactivity. nih.govresearchgate.net
In addition to the macrolactone, modifications to other parts of the molecule have also been investigated. In the simplified analog ZJ-101, replacing the cyclohexenyl group with a phenyl group resulted in a significant drop in anticancer activity, indicating the importance of the cyclohexenyl ring and its stereochemistry. researchgate.net Furthermore, studies on the acetamide (B32628) moiety of ZJ-101 revealed its importance for anticancer activity. Replacing the amide with other functional groups like a sulfonamide, carbamate, or urea (B33335) led to decreased potency. nih.gov
Rational Design and Synthesis of this compound Analogs for SAR Refinement
The insights gained from initial SAR studies have guided the rational design and synthesis of new this compound analogs to further refine the understanding of its pharmacophore. uiowa.eduresearchgate.net The goal of this approach is to create simplified yet potent analogs that are easier to synthesize and can be produced in larger quantities for further biological evaluation. nih.gov
A key strategy has been the creation of truncated analogs, such as ZJ-101, which simplify the complex decalin side chain. nih.gov The successful synthesis of these simplified analogs, often employing powerful synthetic methods like Suzuki, Negishi, and Stille couplings, has been crucial. nih.gov For example, the synthesis of a truncated Superstolide A analog was achieved in a highly convergent and flexible manner, allowing for the future synthesis of other designed analogs. nih.gov
The synthesis of different fragments of the superstolide structure, such as the C20-C26 fragment, has also been pursued to enable the creation of various diastereomers and enantiomers for more detailed SAR studies. acs.org These synthetic efforts are essential for systematically probing the structure-activity landscape of this compound and for the development of new and improved anticancer agents based on its molecular scaffold. uiowa.edu
Mechanistic Investigations of Superstolide B Action at the Cellular and Molecular Level
Cellular Phenotypes Induced by Superstolide B
Antiproliferative and Antiadhesive Effects
Initial studies on superstolides A and B revealed their potent antiproliferative effects against a range of tumor cell lines, with IC50 values in the nanomolar range. sci-hub.se More detailed investigations using the analog ZJ-101 have confirmed these potent antiproliferative and also identified significant antiadhesive effects on cancer cells. nih.govmdpi.com
In a study utilizing the HCT-116 colorectal cancer cell line, ZJ-101 demonstrated a dose-dependent inhibition of cell proliferation. Furthermore, when these cells were grown in a 3D spheroid model, which more closely mimics the tumor microenvironment, ZJ-101 effectively inhibited spheroid formation. mdpi.com The concentration required to inhibit spheroid formation by 50% (EC50) was determined to be between 0.69 and 1.16 nM, highlighting the compound's potent anti-aggregative properties. mdpi.com
The antiadhesive effects are further supported by transcriptomic analyses, which revealed that treatment with ZJ-101 leads to the downregulation of genes involved in cell adhesion and extracellular matrix organization. mdpi.com Key genes suppressed include those for integrin ITGA5, integrin ligand ICAM1, Von Willebrand factor A (VWA1), and collagen type V alpha 1 (COL5A1). mdpi.com This reduction in the expression of crucial adhesion molecules likely contributes to the observed decrease in cell aggregation and spheroid formation.
Table 1: Effect of ZJ-101 on Spheroid Formation
| Metric | Value |
|---|---|
| Cell Line | HCT-116 |
| Treatment | ZJ-101 |
| Effect | Inhibition of spheroid formation |
| EC50 | 0.69 - 1.16 nM |
Cytostatic Mechanism of Action
Cytostatic agents are compounds that inhibit cell growth and proliferation without directly causing cell death (cytotoxicity). therapyselect.denih.gov The observed antiproliferative effects of the superstolide analog ZJ-101 appear to be primarily cytostatic in nature. mdpi.com
Investigations into the mechanism of this cytostatic effect explored the potential involvement of senescence, a state of irreversible cell cycle arrest. Key regulators of senescence, p21 and p53, were investigated using isogenic HCT-116 cell lines with knockouts of these genes. mdpi.com Contrary to what would be expected if ZJ-101 induced senescence, the absence of p21 did not reverse the antiproliferative activity of the compound. In fact, the p21 knockout appeared to potentiate the growth-suppressive effects of ZJ-101. mdpi.com This finding suggests that the cytostatic action of ZJ-101 is independent of the p21-mediated senescence pathway. mdpi.com Cytostatic drugs can interfere with cell division in various ways, such as disrupting metabolic processes or damaging DNA. therapyselect.degpoh.de
Identification of Cellular Targets of this compound
Dysregulation of the Endomembrane System by this compound
A key breakthrough in understanding the mechanism of action of the superstolide family came from dose-response transcriptomics studies with ZJ-101, which pointed towards a unique dysregulation of the endomembrane system. nih.govmdpi.com The endomembrane system is a network of membranes inside and surrounding a eukaryotic cell, involved in protein and lipid synthesis and transport.
The transcriptomic analysis revealed that treatment with ZJ-101 led to significant changes in the expression of genes associated with the Golgi apparatus and protein glycosylation. mdpi.com This suggests that the compound may interfere with the proper functioning of this critical organelle, leading to downstream effects on cellular processes.
Selective Inhibition of O-Glycosylation by this compound
Further investigation into the dysregulation of the endomembrane system revealed a more specific effect: the selective inhibition of O-glycosylation. nih.govmdpi.com Glycosylation is the process of adding sugar moieties to proteins and lipids, and it plays a critical role in a wide range of cellular functions, including protein folding, cell-cell recognition, and signaling.
Lectin and glycomics analysis confirmed that ZJ-101 treatment leads to a reduction in O-linked glycans on the cell surface. mdpi.com Transcriptomic data supported this finding, showing the suppression of genes involved in protein glycosylation that are located in the Golgi apparatus, such as B4GALT1 and GALNT1. mdpi.com The inhibition of O-glycosylation represents a novel mechanism of action for a natural product and could explain the potent antiproliferative and antiadhesive phenotypes observed. mdpi.com
Advanced Methodologies for Mechanism of Action Elucidation
The elucidation of the complex mechanism of action of this compound and its analogs has been made possible through the application of a suite of advanced methodologies:
Dose-Response Transcriptomics: This powerful technique allows for the genome-wide analysis of changes in gene expression in response to varying concentrations of a compound. In the case of ZJ-101, this approach was instrumental in identifying the dysregulation of the endomembrane system as a key cellular response. nih.govmdpi.com
3D Spheroid Models: The use of 3D cell culture models, such as spheroids, provides a more physiologically relevant system for studying anti-cancer drug effects compared to traditional 2D cell culture. mdpi.com This was crucial in demonstrating the potent anti-aggregative and chemoresistance-reversing potential of ZJ-101. nih.gov
Isogenic Knockout Cell Lines: To probe the involvement of specific cellular pathways, researchers utilized isogenic cell lines in which key genes have been knocked out. The use of p21 and p53 knockout HCT-116 cells was critical in ruling out senescence as the primary mechanism of the cytostatic effect of ZJ-101. mdpi.com
These advanced techniques have been pivotal in moving beyond the initial observation of cytotoxicity to a more nuanced understanding of the molecular targets and cellular pathways affected by the superstolide class of molecules.
Transcriptomic and Proteomic Profiling
To delineate the cellular pathways impacted by this compound's analogue, ZJ-101, comprehensive transcriptome sequencing was conducted. This analysis was performed on cells under varying doses of the compound, examining both two-dimensional (2D) cell cultures and three-dimensional (3D) spheroids at different time points to capture a spectrum of cellular responses.
Gene Ontology (GO) analysis of the transcriptomic data revealed a significant dose-dependent enrichment of genes associated with several key biological processes. Notably, as the concentration of ZJ-101 increased, there was a corresponding increase in the differential expression of genes related to the endoplasmic reticulum, cell adhesion, and the endomembrane system. nih.gov The endomembrane system, in particular, showed the most significant differential gene expression between the 2D and 3D culture models, highlighting its central role in the compound's mechanism of action. nih.gov
While detailed proteomic profiling data for this compound is not extensively available in the public domain, the transcriptomic findings strongly suggest that proteins involved in the aforementioned pathways are likely to be significantly affected.
Table 1: Summary of Gene Ontology (GO) Analysis from Transcriptomic Profiling of ZJ-101 (Superstolide Analogue) Treated Cells
| GO Term | Observed Effect | Significance |
| Endoplasmic Reticulum (GO:0005786) | Increasing significance with higher dosage | High |
| Cell Adhesion (GO:0007155) | Increasing significance with higher dosage | High |
| Endomembrane System (GO:0012505) | Highest differentially expressed genes by significance | Very High |
Glycomics and Lectin Staining Analysis
Investigations into the effects of this compound's analogue, ZJ-101, on cellular glycosylation have revealed significant alterations, particularly localized to the Golgi apparatus. nih.gov Lectin staining assays, which use fluorescently labeled lectins to detect specific carbohydrate structures, demonstrated a selective and dose-dependent decrease in the staining intensity of Helix pomatia agglutinin (HPA). HPA specifically binds to N-acetylgalactosamine residues, suggesting a reduction in terminal O-linked glycans. nih.gov In contrast, staining with wheat germ agglutinin (WGA) and concanavalin A (ConA) was not significantly affected, indicating a specific impact on O-glycosylation.
Further detailed analysis using glycomics, which allows for the comprehensive profiling of cellular glycans, corroborated these findings. The treatment with ZJ-101 led to a general downregulation of most N- and O-glycans. nih.gov However, a notable exception was the upregulation of certain high-molecular-weight N-glycans and complex O-glycans. nih.gov This suggests a complex dysregulation of the glycosylation machinery rather than a simple inhibition.
Table 2: Effects of ZJ-101 (Superstolide Analogue) on Glycosylation
| Analysis Type | Key Finding | Implication |
| Lectin Staining | ||
| Helix pomatia agglutinin (HPA) | Selective and dose-dependent decrease in staining intensity nih.gov | Inhibition of O-glycosylation |
| Wheat germ agglutinin (WGA) | No significant change | Specificity of action |
| Concanavalin A (ConA) | No significant change | Specificity of action |
| Glycomics Analysis | ||
| N- and O-glycans | General downregulation nih.gov | Broad impact on glycan biosynthesis |
| High-molecular weight N-glycans | Upregulated nih.gov | Complex dysregulation of N-glycosylation pathways |
| Complex O-glycans | Upregulated nih.gov | Potential accumulation or altered processing of O-glycans |
Application of Chemical Probes and Photoaffinity Labeling for Target Identification
As of the current scientific literature, there are no specific studies detailing the use of chemical probes or photoaffinity labeling for the direct target identification of this compound. While these techniques are powerful tools for elucidating the molecular targets of bioactive compounds, their application to this compound has not yet been reported.
Computational Approaches for Target Prediction
There is currently no publicly available research that has employed computational approaches, such as molecular docking or virtual screening, to predict the cellular targets of this compound.
Elucidation of Molecular Pathways Affected by this compound
The mechanistic studies of the Superstolide analogue ZJ-101 have consistently pointed towards the significant disruption of the endomembrane system as a primary consequence of its cellular activity. nih.gov This system, which includes the endoplasmic reticulum (ER) and the Golgi apparatus, is crucial for protein and lipid synthesis and transport.
Furthermore, the impact on cell adhesion, as indicated by the GO analysis, suggests that the alterations in protein glycosylation may have downstream consequences on the function of cell surface glycoproteins that are critical for cell-cell and cell-matrix interactions.
Studies on Chemoresistance Modulation by this compound in Advanced Cellular Models
Recent investigations have explored the potential of the Superstolide analogue, ZJ-101, to modulate chemoresistance in advanced cellular models. Specifically, a study utilizing a three-dimensional (3D) spheroid model of triple-negative breast cancer identified a promising activity of ZJ-101 in reversing 3D-induced chemoresistance. nih.gov
Spheroid models more closely mimic the in vivo tumor microenvironment and often exhibit increased resistance to chemotherapeutic agents compared to traditional 2D cell cultures. The ability of ZJ-101 to counteract this acquired resistance suggests its potential as a synergistic agent in combination cancer therapy. nih.gov The underlying mechanism for this chemosensitization is likely linked to its disruptive effects on the endomembrane system and glycosylation, which could interfere with the cellular processes that contribute to drug resistance.
Future Research Trajectories for Superstolide B
Advancements in Sustainable Production of Superstolide B and Analogs
The limited availability of this compound from its natural source, the deep-water marine sponge Neosiphonia superstes, presents a significant hurdle to its further development as a potential therapeutic agent. nih.gov The isolation yields for Superstolides A and B are exceptionally low, at 0.003% and 0.0003% respectively. nih.gov This scarcity severely impedes comprehensive biological evaluation and preclinical studies. nih.govnih.gov Consequently, future research is heavily reliant on developing sustainable and efficient methods for its production.
Key areas of focus in this domain include:
Total Synthesis: While the complex structure of this compound poses a significant synthetic challenge, total synthesis offers a viable route to overcome the supply issue. nih.govgrantome.com Efforts in total synthesis can also pave the way for the creation of structurally simplified yet biologically active analogs. researchgate.net A notable success in this area is the design and synthesis of ZJ-101, a truncated analog of Superstolide A that retains potent anticancer activity. nih.govmdpi.com
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of complex marine natural products to minimize environmental impact. tandfonline.commdpi.compnas.org This involves the use of renewable starting materials, reducing waste and energy consumption, and employing environmentally benign solvents and biodegradable catalysts. tandfonline.comtandfonline.com For instance, the use of water as a reaction solvent and biocatalysis with enzymes can significantly reduce the environmental footprint of synthetic processes. tandfonline.comtandfonline.com
These advancements in synthetic methodologies are not only critical for ensuring a sustainable supply of this compound for research but also for enabling the exploration of its structure-activity relationships through the generation of novel analogs. researchgate.nettandfonline.com
Integration of Synthetic Biology for Biosynthetic Engineering
Synthetic biology offers a powerful and promising avenue for the sustainable production of this compound and the generation of novel analogs. nih.gov By understanding and manipulating the biosynthetic gene clusters responsible for producing macrolides, researchers can potentially engineer microorganisms to produce these complex molecules in larger quantities. hilarispublisher.comgrantome.com
Future research in this area will likely focus on:
Heterologous Expression: A key strategy involves the transfer of the this compound biosynthetic gene cluster from its native producer (likely a symbiotic microorganism within the sponge) into a more genetically tractable and faster-growing host organism, such as Escherichia coli or Streptomyces coelicolor. rsc.orgacs.orgnih.govprinceton.educonicet.gov.ar The successful heterologous expression of polyketide synthase (PKS) genes, which are responsible for building the macrolide core, has been demonstrated for various other macrolides. nih.govnih.gov
Engineering Polyketide Synthases (PKS): The modular nature of PKS enzymes allows for genetic manipulation to alter the structure of the resulting macrolide. nih.govoup.com By adding, deleting, or swapping domains within the PKS genes, it is possible to create novel analogs of this compound with potentially improved therapeutic properties. nih.govhilarispublisher.com This approach, often termed "combinatorial biosynthesis," has been successfully used to generate new derivatives of other polyene macrolides. hilarispublisher.comresearchgate.net
Pathway Engineering: Beyond manipulating the PKS genes, the entire metabolic pathway can be engineered to enhance the production of the desired compound. researchgate.net This can include optimizing the supply of precursor molecules and modifying post-PKS tailoring enzymes, such as those responsible for glycosylation and oxidation. nih.govoup.com
The integration of synthetic biology holds the potential to not only solve the supply problem of this compound but also to create a diverse library of new-to-nature analogs for drug discovery. nih.gov
Chemodiversity Exploration of Related Marine Natural Products
The marine environment, particularly sponges and their associated microorganisms, is a vast and largely untapped reservoir of chemical diversity. mdpi.comresearchgate.netresearchgate.netnih.gov The discovery of this compound from Neosiphonia superstes highlights the potential of deep-water marine organisms to produce structurally unique and biologically potent compounds. nih.govus.edu.pl
Future research should focus on:
Exploring Phorbas Sponges: The genus Phorbas (to which Neosiphonia is closely related) is known for producing a remarkable array of bioactive secondary metabolites, including sesterterpenoids, alkaloids, and other macrolides like the phorboxazoles and muironolide A. researchgate.netmdpi.comnih.gov A systematic investigation of other Phorbas species, especially those from unique and underexplored marine environments, could lead to the discovery of new Superstolide analogs or other novel macrolides with interesting biological activities. researchgate.netcambridge.org
Modern Dereplication Strategies: The use of modern analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, coupled with molecular networking, can accelerate the identification of novel compounds from complex natural product extracts. mdpi.com This allows for the rapid dereplication of known compounds and the targeted isolation of new chemical entities.
Investigating Symbiotic Microorganisms: It is widely believed that many natural products isolated from marine invertebrates are actually produced by their symbiotic microorganisms. semanticscholar.orgrsc.org Culturing these symbionts and investigating their metabolic potential could provide a direct and sustainable source of this compound and related compounds.
By expanding the search for related natural products, researchers can gain a deeper understanding of the structure-activity relationships within this class of macrolides and potentially identify new lead compounds for drug development.
Development of Novel Molecular Tools and Probes for this compound Research
To fully elucidate the mechanism of action and identify the cellular targets of this compound, the development of specialized molecular tools and probes is essential. nih.govfrontiersin.org These chemical probes can be used to visualize the distribution of the compound within cells and to isolate its binding partners. rsc.orgnih.gov
Key approaches for developing these tools include:
Activity-Based Protein Profiling (ABPP): This technique utilizes chemical probes that covalently bind to the active site of enzymes. nih.govmdpi.comresearchgate.net For this compound, this would involve designing and synthesizing analogs that incorporate a reactive group capable of forming a covalent bond with its target protein(s). nih.gov
Photo-affinity Labeling (PAL): PAL probes are designed with a photo-reactive group that, upon exposure to UV light, forms a covalent bond with nearby molecules, including the target protein. nih.gov This method is particularly useful for identifying non-covalent binding partners. mdpi.comnih.gov
Click Chemistry: "Click" chemistry provides a highly efficient and specific method for attaching reporter tags, such as biotin (B1667282) or fluorescent dyes, to a probe molecule. rsc.orgsigmaaldrich.com This is typically achieved by incorporating a small, bio-orthogonal handle (like an alkyne or azide) into the structure of the this compound analog. rsc.orgnih.gov This modular approach simplifies the synthesis of various probes for different applications, including affinity purification and visualization. frontiersin.org
The synthesis of a biotinylated analog of ZJ-101 represents a significant first step in this direction, enabling chemical biology studies to uncover the molecular targets of the superstolides. nih.gov
Computational Chemistry and Structural Biology in this compound Research
Computational modeling and structural biology are indispensable tools for understanding the three-dimensional structure of this compound and its interactions with potential biological targets. These approaches can guide the design of more potent and selective analogs.
Future research in this area will likely involve:
Molecular Modeling: Computational methods can be used to predict the preferred conformations of this compound and its analogs, providing insights into their shape and flexibility. This information is crucial for understanding how these molecules might fit into the binding pocket of a target protein.
Docking Studies: Once a potential target protein is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound. This can help to rationalize its biological activity and guide the design of new analogs with improved binding characteristics.
Structural Biology: Determining the high-resolution three-dimensional structure of this compound (or an analog) in complex with its target protein(s) via techniques like X-ray crystallography or cryo-electron microscopy would provide definitive insights into its mechanism of action. This structural information is invaluable for structure-based drug design efforts.
The synergy between computational chemistry and experimental structural biology will be a powerful driver for advancing our understanding of this compound's therapeutic potential.
Broadening the Scope of Biological Investigation for this compound
While initial studies have focused on the potent anticancer activity of the superstolides, the full spectrum of their biological effects remains to be explored. nih.govus.edu.pl Marine macrolides are known to possess a wide range of bioactivities, including antimicrobial, antiviral, anti-inflammatory, and immunosuppressive properties. mdpi.comnih.govmediresonline.orgmdpi.com
Future research should aim to:
Screen for New Activities: this compound and its analogs should be screened against a broader range of biological targets and disease models. This could uncover novel therapeutic applications beyond oncology. For example, many marine natural products have shown potential as antiviral agents. mdpi.com
Investigate Novel Mechanisms: The unique structure of this compound suggests it may have a novel mechanism of action. nih.govmdpi.com Recent research on the analog ZJ-101 has pointed towards a unique dysregulation of the endomembrane system, including the selective inhibition of O-glycosylation. mdpi.com Further investigation into these and other potential mechanisms could reveal new cellular pathways that can be targeted for therapeutic intervention.
Explore Synergistic Combinations: The potential of this compound and its analogs to act synergistically with other therapeutic agents should be investigated. For instance, the ability of ZJ-101 to reverse chemoresistance in a 3D breast cancer spheroid model suggests its potential use in combination therapies. mdpi.com
A broader investigation into the biological activities of this compound could unlock its full therapeutic potential and lead to the development of new treatments for a variety of diseases.
Table of Mentioned Compounds
Q & A
Q. What are the primary natural sources and structural characteristics of Superstolide B?
this compound is a cytotoxic macrolide isolated from the marine sponge Neosiphonia superstes found in New Caledonia. Its structure includes a 16-membered macrolactone core with conjugated dienes, a trisubstituted tetrahydropyran ring, and multiple stereocenters, as confirmed by NMR and mass spectrometry .
Methodological Insight: Structural elucidation requires high-resolution techniques (e.g., 2D NMR, X-ray crystallography) and comparison with spectral data from related compounds like Superstolide A .
Q. How is this compound isolated and purified from its natural source?
Isolation involves organic solvent extraction (e.g., methanol/dichloromethane) followed by bioassay-guided fractionation using vacuum liquid chromatography (VLC) and HPLC. Purity is validated via HPLC-UV/ELSD and NMR .
Methodological Insight: Bioactivity tracking (e.g., cytotoxicity assays against cancer cell lines) during fractionation ensures target compound isolation. Detailed protocols should specify solvent gradients and column matrices .
Q. What in vitro and in vivo models have been used to evaluate the anticancer activity of this compound?
In vitro studies commonly use human cancer cell lines (e.g., HCT-116 colon carcinoma, MCF-7 breast cancer) with IC50 values ranging from 0.1–1 μM. Limited in vivo data exist due to scarcity of natural samples, but xenograft models in mice are proposed for efficacy validation .
Methodological Insight: Dose-response curves and controls (e.g., cisplatin as a positive control) are critical. Ensure cell line authentication and adherence to OECD guidelines for animal studies .
Advanced Research Questions
Q. What are the key challenges in the total synthesis of this compound, and how have researchers addressed them?
Challenges include stereoselective construction of the tetrahydropyran ring and macrolactonization. Researchers employ asymmetric aldol reactions, Yamaguchi esterification, and protecting group strategies (e.g., TBS ethers) .
Methodological Insight: Retrosynthetic analysis guides modular synthesis. Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to control stereochemistry. Characterization of intermediates via <sup>13</sup>C NMR is essential .
Q. How do structural modifications of this compound analogs impact their biological activity and selectivity?
Truncated analogs (e.g., ZJ-101) show reduced cytotoxicity, emphasizing the importance of the macrolide core. Modifications to the C9-C10 diene region decrease activity, suggesting its role in binding microtubules .
Methodological Insight: Structure-activity relationship (SAR) studies require systematic derivatization (e.g., ester hydrolysis, side chain substitution) paired with molecular docking to identify pharmacophores .
Q. What analytical techniques are critical for confirming the structure and purity of synthetic this compound derivatives?
High-field NMR (≥500 MHz) with COSY, HSQC, and HMBC correlations resolves stereochemistry. LC-MS (ESI-TOF) confirms molecular mass, while HPLC-PDA (>95% purity) ensures batch consistency .
Methodological Insight: Validate synthetic compounds against natural this compound using comparative NMR and optical rotation data. Elemental analysis (C, H, N) adds corroborative evidence .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported IC50 values for this compound across studies?
Variations may arise from differences in cell culture conditions (e.g., serum concentration, passage number) or assay protocols (e.g., MTT vs. SRB assays). Standardize assays using CLSI guidelines and report full experimental parameters (e.g., incubation time, cell density) .
Methodological Insight: Include internal controls and replicate experiments (n ≥ 3) to assess reproducibility. Cross-validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) .
Q. What strategies mitigate the risk of artifacts in bioactivity-guided isolation of this compound?
Use orthogonal detection methods (e.g., UV, ELSD, bioautography) during fractionation. Confirm bioactivity in purified compounds, not crude extracts. Test for endotoxin contamination (e.g., LAL assay) if using mammalian cell models .
Ethical and Reporting Considerations
Q. How should researchers address the ethical implications of using marine organisms for drug discovery?
Follow Nagoya Protocol guidelines for access and benefit-sharing. Prioritize sustainable collection methods (e.g., limited biomass harvesting) and cite permits for sponge collection .
Q. What are the minimum reporting standards for publishing this compound research?
Include full spectral data for new compounds, detailed synthetic procedures, and raw biological assay data (e.g., dose-response curves). Adhere to journal-specific guidelines (e.g., Beilstein Journal’s requirements for experimental reproducibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
